molecular formula C8H15N3 B6352813 3-(1,4-Diazepan-1-yl)propanenitrile CAS No. 1094633-63-2

3-(1,4-Diazepan-1-yl)propanenitrile

Cat. No.: B6352813
CAS No.: 1094633-63-2
M. Wt: 153.22 g/mol
InChI Key: BBPRGZHHAYZFGK-UHFFFAOYSA-N
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Description

3-(1,4-Diazepan-1-yl)propanenitrile is an organic compound with the molecular formula C8H15N3 It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a nitrile group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Diazepan-1-yl)propanenitrile typically involves the reaction of 1,4-diazepane with acrylonitrile. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via a nucleophilic addition mechanism, where the nitrogen atom of the diazepane ring attacks the carbon-carbon double bond of acrylonitrile, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Diazepan-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The diazepane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives or other substituted products depending on the reagent used.

Scientific Research Applications

3-(1,4-Diazepan-1-yl)propanenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,4-Diazepan-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The diazepane ring can interact with biological targets, such as proteins or nucleic acids, through hydrogen bonding, hydrophobic interactions, or electrostatic interactions. The nitrile group can also participate in covalent bonding with target molecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound of 3-(1,4-Diazepan-1-yl)propanenitrile, lacking the nitrile group.

    3-(1,4-Diazepan-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-(1,4-Diazepan-1-yl)propanamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

This compound is unique due to the presence of both the diazepane ring and the nitrile group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(1,4-diazepan-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c9-3-1-6-11-7-2-4-10-5-8-11/h10H,1-2,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPRGZHHAYZFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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